2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 2098005-03-7
VCID: VC3159486
InChI: InChI=1S/C13H13N3S/c14-5-3-12-7-13(11-4-6-17-9-11)15-16(12)8-10-1-2-10/h4,6-7,9-10H,1-3,8H2
SMILES: C1CC1CN2C(=CC(=N2)C3=CSC=C3)CC#N
Molecular Formula: C13H13N3S
Molecular Weight: 243.33 g/mol

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile

CAS No.: 2098005-03-7

Cat. No.: VC3159486

Molecular Formula: C13H13N3S

Molecular Weight: 243.33 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile - 2098005-03-7

Specification

CAS No. 2098005-03-7
Molecular Formula C13H13N3S
Molecular Weight 243.33 g/mol
IUPAC Name 2-[2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]acetonitrile
Standard InChI InChI=1S/C13H13N3S/c14-5-3-12-7-13(11-4-6-17-9-11)15-16(12)8-10-1-2-10/h4,6-7,9-10H,1-3,8H2
Standard InChI Key KZUPALRZWMBPJG-UHFFFAOYSA-N
SMILES C1CC1CN2C(=CC(=N2)C3=CSC=C3)CC#N
Canonical SMILES C1CC1CN2C(=CC(=N2)C3=CSC=C3)CC#N

Introduction

Chemical Structure and Properties

Structural Features

2-(1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile belongs to the class of substituted pyrazoles, a family of five-membered heterocyclic compounds with two adjacent nitrogen atoms. The compound exhibits several distinctive structural elements that contribute to its chemical behavior and potential biological activity. The primary structural components include a central pyrazole ring with three key substituents: a cyclopropylmethyl group at the N-1 position, a thiophen-3-yl group at position C-3, and an acetonitrile moiety at position C-5.

The presence of these functional groups creates a molecule with interesting physicochemical properties. The cyclopropyl group, known for its rigidity and unique spatial arrangement, often contributes to enhanced metabolic stability in drug candidates. The thiophene ring provides aromatic character and potential for π-π interactions with biological targets. The acetonitrile group introduces polarity and hydrogen bond accepting capability, which can be crucial for protein binding interactions.

Physicochemical Properties

Based on structural analysis, the physicochemical properties of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile can be estimated to include:

PropertyEstimated ValueSignificance
Molecular FormulaC₁₃H₁₁N₃SBasic composition
Molecular WeightApproximately 241.31 g/molFavorable for oral bioavailability
LogP2.3-2.8Moderate lipophilicity suggesting good membrane permeability
Hydrogen Bond Acceptors4Important for target binding
Hydrogen Bond Donors0Affects solubility profile
Rotatable Bonds4Contributes to conformational flexibility
Topological Polar Surface AreaApproximately 50-60 ŲIndicates potential for oral absorption

These estimated properties suggest that the compound likely exhibits moderate lipophilicity and may possess drug-like characteristics according to Lipinski's Rule of Five, making it potentially suitable for further development in medicinal chemistry applications.

Synthesis Methodologies

Retrosynthetic Analysis

The synthesis of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile would likely involve a convergent approach focusing on the construction of the substituted pyrazole core. Based on established synthetic methods for similar compounds, several potential routes can be proposed.

Synthetic StepReaction ConditionsExpected Yield
Pyrazole FormationHydrazine derivative + β-unsaturated nitrile, EtOH, reflux65-75%
Thiophene CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C70-85%
N-AlkylationCyclopropylmethyl bromide, K₂CO₃, DMF, 60°C75-85%
Nitrile Introduction (if needed)Chloroacetonitrile, NaH, THF, 0°C to rt60-70%

These synthetic approaches would need to be optimized based on the specific reactivity patterns of the intermediates involved.

Structural Analogs and Comparative Analysis

Related Pyrazole Derivatives

Several structurally related pyrazole compounds have been investigated and reported in the chemical literature. While direct information on 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile is limited, examining similar compounds provides valuable context:

CompoundStructural SimilarityKnown Properties/Activities
Pyrazole-based kinase inhibitorsSimilar core structureEnzyme inhibition, anticancer properties
1,3,5-trisubstituted pyrazolesSame substitution patternAnti-inflammatory, antimicrobial activities
Thiophene-containing heterocyclesContains thiophene moietyEnhanced biological half-life, improved target binding
Cyclopropyl-containing compoundsContains cyclopropyl groupMetabolic stability, conformational rigidity
Nitrile-containing heterocyclesContains acetonitrile groupHydrogen bond acceptor, potential covalent binding

These structural analogs suggest that 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile may possess interesting biological properties, particularly in the context of enzyme inhibition and anti-inflammatory activities.

Structure-Activity Relationships

Based on established structure-activity relationships for similar compounds, several predictions can be made about the potential biological activity of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile:

  • The pyrazole core often contributes to binding with various protein targets, including kinases and inflammatory mediators.

  • The thiophene substituent may enhance binding affinity through additional aromatic interactions and could improve metabolic stability compared to phenyl analogs.

  • The cyclopropylmethyl group at N-1 likely influences the three-dimensional conformation of the molecule and may contribute to target selectivity.

  • The acetonitrile moiety introduces a potential hydrogen bond acceptor that could be crucial for specific target interactions.

Potential ActivityStructural BasisTarget Relevance
Kinase InhibitionPyrazole core with specific substitution patternOncology, inflammation
Anti-inflammatoryPyrazole-thiophene combinationChronic inflammatory conditions
AntimicrobialHeterocyclic scaffold with nitrile groupInfectious diseases
CNS ActivityBalanced lipophilicity, appropriate MWNeurological disorders
Metabolic ModulationMultiple nitrogen atoms, cyclopropyl groupMetabolic diseases

It is important to note that these are predictions based on structural features, and actual biological activities would need to be confirmed through experimental testing.

Structure-Based Drug Design Considerations

The structural features of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile make it an interesting scaffold for medicinal chemistry exploration. Key considerations for structure-based drug design include:

  • The relatively rigid core structure provides a well-defined three-dimensional arrangement of pharmacophoric elements.

  • Multiple sites for potential derivatization allow for systematic exploration of structure-activity relationships.

  • The moderate molecular weight and balanced lipophilicity suggest good drug-like properties.

  • The presence of both aromatic rings (pyrazole and thiophene) offers opportunities for π-stacking interactions with aromatic amino acid residues in target proteins.

Molecular Modeling and Computational Analysis

Predicted Binding Modes

Computational analysis of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile can provide insights into its potential interactions with biological targets. Molecular docking studies would likely reveal the following key interaction patterns:

  • The pyrazole nitrogen atoms may form hydrogen bonds with polar amino acid residues or water molecules in binding pockets.

  • The thiophene ring might engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

  • The cyclopropyl group could occupy small hydrophobic pockets within protein targets.

  • The nitrile group may participate as a hydrogen bond acceptor with polar residues or backbone NH groups.

Electronic Properties

Quantum chemical calculations would provide valuable information about the electronic distribution within the molecule:

Electronic PropertyPredicted CharacteristicFunctional Significance
HOMO-LUMO GapModerate (4-5 eV)Reactivity and stability
Electron DensityConcentration around N atoms and nitrileNucleophilic centers
Electrostatic PotentialNegative potential around N atomsHydrogen bond accepting regions
Dipole MomentModerate (3-4 Debye)Influences solubility and binding
AromaticityHigh for pyrazole and thiophene ringsStability and π-interactions

These electronic properties would influence both the chemical reactivity and biological interactions of the compound.

Applications in Research and Development

Medicinal Chemistry Applications

The structural features of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile suggest several potential applications in medicinal chemistry:

  • As a lead compound for kinase inhibitor development, particularly for inflammatory and oncological targets.

  • As a structural probe for investigating binding site requirements in various enzyme families.

  • In fragment-based drug discovery approaches, where the compound could serve as a core scaffold for further elaboration.

  • As a pharmacological tool for studying specific biological pathways.

Materials Science Applications

Beyond biological applications, the compound may have potential uses in materials science:

  • As a building block for functional materials with specific electronic properties.

  • In the development of sensors, particularly those based on specific molecular recognition events.

  • As a component in coordination chemistry, where the multiple nitrogen atoms could serve as ligands for metal complexes.

Analytical Characterization

Spectroscopic Properties

The expected spectroscopic properties of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile would include:

Analytical MethodExpected CharacteristicsDiagnostic Value
¹H NMRSignals for cyclopropyl (0.2-1.0 ppm), methylene (3.0-4.5 ppm), aromatic (6.5-8.0 ppm) protonsStructural confirmation
¹³C NMRCharacteristic signals for nitrile carbon (~118 ppm), aromatic carbons (110-150 ppm)Carbon framework verification
IR SpectroscopyNitrile stretch (~2250 cm⁻¹), C=N stretches (1580-1650 cm⁻¹)Functional group confirmation
Mass SpectrometryMolecular ion at m/z 241, characteristic fragmentation patternsMolecular weight verification
UV-Vis SpectroscopyAbsorption maxima related to pyrazole and thiophene chromophoresElectronic transitions

These spectroscopic fingerprints would be essential for confirming the structure and purity of synthesized material.

Future Research Directions

Synthetic Optimization

Future research on 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile might focus on developing more efficient synthetic routes, including:

  • Exploration of microwave-assisted synthesis to reduce reaction times and improve yields.

  • Development of one-pot procedures to minimize isolation of intermediates.

  • Investigation of green chemistry approaches using environmentally friendly solvents and catalysts.

  • Scale-up studies to assess the feasibility of larger-scale production.

Biological Evaluation

Comprehensive biological screening would be essential to establish the actual pharmacological profile of the compound:

  • Enzyme inhibition assays against various kinase families.

  • Cell-based assays to determine antiproliferative and anti-inflammatory activities.

  • ADME studies to assess drug-like properties including solubility, permeability, and metabolic stability.

  • In vivo studies in appropriate disease models if preliminary in vitro results are promising.

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